(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
CAS No.: 1393537-80-8
Cat. No.: VC7946565
Molecular Formula: C12H19NO4
Molecular Weight: 241.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393537-80-8 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 |
| IUPAC Name | (1R,3S,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+,12-/m0/s1 |
| Standard InChI Key | ITNAYTUVWAOJPY-SXMVTHIZSA-N |
| Isomeric SMILES | C[C@@]12C[C@H](N([C@@H]1C2)C(=O)OC(C)(C)C)C(=O)O |
| SMILES | CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, with the CAS number 1306734-44-0, is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development.
Mechanism of Action and Biochemical Pathways
The primary mechanism of action for (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves interaction with specific enzymes or receptors. These interactions typically lead to the modulation of biochemical pathways by either inhibiting or enhancing the activity of target proteins. This can result in changes to cellular processes such as metabolism, signal transduction, or gene expression.
Pharmacokinetics
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Absorption: The tert-butyl ester group enhances lipophilicity, improving membrane permeability.
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Distribution: The compound is distributed throughout the body, with its lipophilicity affecting its tissue distribution.
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Metabolism: Metabolism likely involves hydrolysis of the ester group followed by further biotransformation.
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Excretion: Excretion pathways include renal and hepatic routes.
Synthesis and Preparation Methods
The synthesis of (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps:
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Formation of the Bicyclic Core: Achieved through cyclization reactions.
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Introduction of the tert-Butoxycarbonyl Group: Carried out using tert-butyl chloroformate under basic conditions.
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Functionalization of the Carboxylic Acid Group: This step may involve further modifications to enhance the compound's properties.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis. Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Types of Reactions
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Oxidation: Conversion of functional groups to higher oxidation states.
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Reduction: Reduction of functional groups to lower oxidation states.
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Substitution: Replacement of one functional group with another.
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Hydrolysis: Cleavage of chemical bonds by the addition of water.
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